molecular formula C21H14F3N3OS B11542125 N-[(E)-(2-methoxyphenyl)methylidene]-5-(quinolin-2-yl)-4-(trifluoromethyl)-1,3-thiazol-2-amine

N-[(E)-(2-methoxyphenyl)methylidene]-5-(quinolin-2-yl)-4-(trifluoromethyl)-1,3-thiazol-2-amine

Cat. No.: B11542125
M. Wt: 413.4 g/mol
InChI Key: CCXFEMAKZRGOOS-BRJLIKDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(2-METHOXYPHENYL)-N-[5-(QUINOLIN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a quinolinyl group, and a trifluoromethyl-thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-METHOXYPHENYL)-N-[5-(QUINOLIN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]METHANIMINE typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with 5-(quinolin-2-yl)-4-(trifluoromethyl)-1,3-thiazol-2-amine under basic conditions to form the desired imine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-METHOXYPHENYL)-N-[5-(QUINOLIN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, hydroxyl groups, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(2-METHOXYPHENYL)-N-[5-(QUINOLIN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]METHANIMINE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, (E)-1-(2-METHOXYPHENYL)-N-[5-(QUINOLIN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]METHANIMINE is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of (E)-1-(2-METHOXYPHENYL)-N-[5-(QUINOLIN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2-METHOXYPHENYL)-N-[5-(PYRIDIN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]METHANIMINE: Similar structure with a pyridinyl group instead of a quinolinyl group.

    (E)-1-(2-METHOXYPHENYL)-N-[5-(QUINOLIN-2-YL)-4-(METHYL)-1,3-THIAZOL-2-YL]METHANIMINE: Similar structure with a methyl group instead of a trifluoromethyl group.

Uniqueness

(E)-1-(2-METHOXYPHENYL)-N-[5-(QUINOLIN-2-YL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]METHANIMINE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles.

Properties

Molecular Formula

C21H14F3N3OS

Molecular Weight

413.4 g/mol

IUPAC Name

(E)-1-(2-methoxyphenyl)-N-[5-quinolin-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanimine

InChI

InChI=1S/C21H14F3N3OS/c1-28-17-9-5-3-7-14(17)12-25-20-27-19(21(22,23)24)18(29-20)16-11-10-13-6-2-4-8-15(13)26-16/h2-12H,1H3/b25-12+

InChI Key

CCXFEMAKZRGOOS-BRJLIKDPSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/C2=NC(=C(S2)C3=NC4=CC=CC=C4C=C3)C(F)(F)F

Canonical SMILES

COC1=CC=CC=C1C=NC2=NC(=C(S2)C3=NC4=CC=CC=C4C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.